molecular formula C11H22O2 B1676445 Methyl decanoate CAS No. 110-42-9

Methyl decanoate

Cat. No. B1676445
CAS RN: 110-42-9
M. Wt: 186.29 g/mol
InChI Key: YRHYCMZPEVDGFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The alkaline hydrolysis of the long-chain methyl decanoate in cationic and nonionic surfactant-modified systems has been reported . Another study discussed the synthesis of methyl decanoate using different types of batch reactive distillation systems .


Molecular Structure Analysis

Methyl decanoate has a molecular formula of C11H22O2 and a molecular weight of 186.29 g/mol . It contains a total of 34 bonds, including 12 non-H bonds, 1 multiple bond, 9 rotatable bonds, 1 double bond, and 1 ester .


Chemical Reactions Analysis

A detailed chemical kinetic model of methyl decanoate was used to simulate the two-stage auto-ignition process of biodiesel with EGR addition . Another study developed a new chemical reaction mechanism for diesel–biodiesel–ethanol surrogate fuels using n-decane and methyl-decanoate .


Physical And Chemical Properties Analysis

Methyl decanoate has a melting point range of -14 to -11 °C and a boiling point of 224 °C . It is soluble in chloroform . The density of methyl decanoate is 0.871 g/mL at 20 °C .

Scientific Research Applications

  • Oxidation Mechanism in Biodiesel Surrogate : MD has been studied for its detailed chemical kinetic oxidation mechanism, which is crucial for understanding biodiesel fuels. This research highlights MD's ability to mimic the early formation of carbon dioxide, a feature unique to biofuels due to the ester group. Such models can predict ignition delay times and other combustion characteristics relevant to biodiesel fuels (Herbinet, Pitz, & Westbrook, 2007).

  • Combustion in Non-Pre-Mixed Flows : MD's combustion has been analyzed in non-premixed, nonuniform flows. This research used a simplified kinetic mechanism derived from a detailed mechanism to simulate critical conditions of extinction and ignition, showing MD's applicability in simulating biodiesel fuels (Seshadri et al., 2009).

  • Autoignition Characteristics : The autoignition features of MD were examined using a rapid compression machine, providing insights into its ignition delay times under various conditions. This research helps in understanding the autoignition chemistry of MD, especially at low-to-intermediate temperatures (Wang et al., 2020).

  • Reaction and Soot Processes in Diesel Engines : A study comparing high-temperature reaction and soot processes of conventional diesel and MD revealed that MD's oxygenated nature results in lower soot formation and higher soot oxidation rates. This highlights MD's potential for cleaner combustion in diesel engines (Su et al., 2018).

  • Esterification Reaction Kinetics : MD's synthesis via esterification reaction offers insights into reaction parameters optimization and reaction kinetics, making it a valuable surrogate fuel structurally similar to actual biodiesel (Lamba, Kumar, & Sarkar, 2018).

  • Combustion Modeling for Biodiesel Fuels : Detailed kinetic models for MD's oxidation have been developed and tested against various experimental data. These models are crucial for improving the understanding of biodiesel combustion properties and pathways (Diévart et al., 2012).

Safety And Hazards

Methyl decanoate is combustible and containers may explode when heated . It is harmful if swallowed, fatal in contact with skin, toxic if inhaled, and causes skin and eye irritation . It is also suspected of causing cancer and damaging fertility or the unborn child .

Future Directions

Research on methyl decanoate is ongoing, with studies focusing on its combustion model , autoignition under high-pressure exhaust gas recirculation conditions , and the effect of ammonia addition on its ignition delay mechanism .

properties

IUPAC Name

methyl decanoate
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InChI

InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-10H2,1-2H3
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InChI Key

YRHYCMZPEVDGFQ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCC(=O)OC
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Molecular Formula

C11H22O2
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DSSTOX Substance ID

DTXSID4026842
Record name Methyl decanoate
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Molecular Weight

186.29 g/mol
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Physical Description

Liquid, Liquid; [IUCLID] Colorless liquid; [MSDSonline]
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Boiling Point

224 °C @ 760 mm Hg, 108.00 °C. @ 10.00 mm Hg
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Solubility

Insol in water; very sol in ethyl alc, ether; slightly sol in chloroform, carbon tetrachloride, 0.0044 mg/mL at 20 °C
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Density

0.8730 @ 20 °C/4 °C
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Vapor Pressure

0.03 [mmHg], 0.037 mm Hg @ 25 °C
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Product Name

Methyl decanoate

CAS RN

110-42-9
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Melting Point

-18 °C
Record name METHYL DECANOATE
Source Hazardous Substances Data Bank (HSDB)
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Record name Methyl decanoate
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods

Procedure details

A process according to claim 20, in which the cyclohexanedimethanol is 1,4-cyclohexanedimethanol, the dialkyl cyclohexanedicarboxylate is dimethyl 1,4-cyclohexanedicarboxylate, the hydrogenation zone is maintained at a temperature of from about 200° C. to about 260° C. and a pressure of from about 450 psia (about 31.03 bar) to about 1000 psia (about 68.95 bar).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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reactant
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[Compound]
Name
dialkyl cyclohexanedicarboxylate
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,140
Citations
P Diévart, SH Won, S Dooley, FL Dryer, Y Ju - Combustion and Flame, 2012 - Elsevier
… , methyl decanoate, has been developed and tested against a broad range of experimental data. The methyl decanoate … experimental data available for methyl decanoate oxidation. …
Number of citations: 126 www.sciencedirect.com
O Herbinet, PA Glaude, V Warth, F Battin-Leclerc - Combustion and flame, 2011 - Elsevier
… of 1 s (●: methyl decanoate experiments; line: methyl decanoate simulations). Inlet mole fractions of n-dodecane and methyl decanoate are 0.02 and 0.0218, respectively. Part three. …
Number of citations: 67 www.sciencedirect.com
SM Sarathy, MJ Thomson, WJ Pitz, T Lu - Proceedings of the Combustion …, 2011 - Elsevier
… methyl decanoate in an opposed-flow diffusion flame. An improved detailed chemical kinetic model for methyl decanoate … This mechanism well predicts the methyl decanoate opposed-…
Number of citations: 128 www.sciencedirect.com
SP Pyl, KM Van Geem, P Puimège, MK Sabbe… - Energy, 2012 - Elsevier
… ► New extensive experimental dataset for the pyrolysis of methyl decanoate in a tubular reactor. ► A … High level ab-initio calculations for important reactions of the methyl decanoate …
Number of citations: 41 www.sciencedirect.com
PA Glaude, O Herbinet, S Bax, J Biet, V Warth… - Combustion and …, 2010 - Elsevier
… validated against data from the literature (oxidation of methyl hexanoate and methyl heptanoate in a jet-stirred reactor) and a new set of experimental results for methyl decanoate. The …
Number of citations: 159 www.sciencedirect.com
K Seshadri, T Lu, O Herbinet, S Humer… - Proceedings of the …, 2009 - Elsevier
… The present study considers combustion of methyl decanoate in non-premixed, aerodynamically strained flows. It is important to examine combustion characteristics and validate …
Number of citations: 197 www.sciencedirect.com
W Wang, MA Oehlschlaeger - Combustion and Flame, 2012 - Elsevier
… Methyl decanoate/air mixtures were studied at … methyl decanoate and n-decane ignition delay times illustrate the importance of the long alkyl chain in controlling methyl decanoate …
Number of citations: 118 www.sciencedirect.com
X Zheng, D Qu, Y Bao, G Qin, Y Liu… - Journal of Chemical & …, 2021 - ACS Publications
… Three samples (methyl pentanoate, methyl octanoate, and methyl decanoate) used in this study are all transparent, so the correction caused by samples can be neglected. The …
Number of citations: 10 pubs.acs.org
G Knothe, SC Cermak, RL Evangelista - Energy & fuels, 2009 - ACS Publications
… Cuphea methyl esters generally display more favorable fuel properties than do biodiesel fuels derived from other feedstocks due to the high content of methyl decanoate and as …
Number of citations: 137 pubs.acs.org
R Grana, A Frassoldati, C Saggese, T Faravelli… - Combustion and …, 2012 - Elsevier
… [6] presented a methyl decanoate mechanism including 3012 species and 8820 reactions. … The second part of this work aims to extend the kinetic mechanism up to methyl decanoate (…
Number of citations: 62 www.sciencedirect.com

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